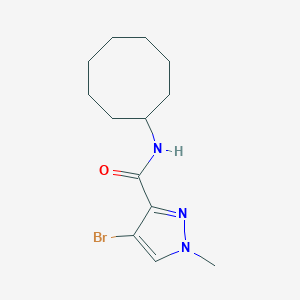
4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and immune system, respectively. JWH-018 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes.
作用機序
4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide is a potent agonist of the cannabinoid receptors CB1 and CB2. When this compound binds to these receptors, it activates signaling pathways that regulate various physiological processes. CB1 receptors are primarily found in the central nervous system and are involved in the regulation of pain, appetite, and mood. CB2 receptors are primarily found in the immune system and are involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including:
1. Activation of the endocannabinoid system
2. Modulation of pain perception
3. Alteration of mood and behavior
4. Inhibition of inflammation
5. Regulation of appetite and metabolism
実験室実験の利点と制限
One of the main advantages of using 4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows researchers to study the effects of cannabinoids on specific physiological processes without the confounding effects of other neurotransmitters or signaling pathways.
However, one of the main limitations of using this compound in lab experiments is its potential for abuse and dependence. Due to its similarity to natural cannabinoids, this compound has been used recreationally as a substitute for marijuana. This has led to concerns about the safety and ethical implications of using this compound in scientific research.
将来の方向性
There are several future directions for research on 4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide, including:
1. Investigating the long-term effects of this compound on the endocannabinoid system and other physiological processes
2. Studying the effects of this compound on different cell types and tissues
3. Developing more selective agonists and antagonists of the cannabinoid receptors CB1 and CB2
4. Investigating the potential therapeutic applications of this compound in various diseases and conditions, such as chronic pain, inflammation, and metabolic disorders.
In conclusion, this compound is a synthetic cannabinoid that has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological processes. Its potency and selectivity for the cannabinoid receptors CB1 and CB2 make it a valuable tool for studying the effects of cannabinoids on specific physiological processes. However, its potential for abuse and dependence raises concerns about the safety and ethical implications of using this compound in scientific research. Further research is needed to fully understand the long-term effects and potential therapeutic applications of this compound.
合成法
4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide is synthesized by reacting 1-pentyl-3-(4-bromo-phenyl)indole with cyclooctylmagnesium bromide, followed by N-methylation with methyl iodide. The resulting product is then converted to the carboxamide form using a standard carboxylation reaction. The overall yield of this synthesis method is approximately 10%.
科学的研究の応用
4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. Some of the applications of this compound in scientific research include:
1. Studying the effects of cannabinoids on the central nervous system
2. Investigating the role of the endocannabinoid system in pain modulation
3. Examining the effects of cannabinoids on immune function
4. Studying the effects of cannabinoids on appetite and metabolism
特性
分子式 |
C13H20BrN3O |
|---|---|
分子量 |
314.22 g/mol |
IUPAC名 |
4-bromo-N-cyclooctyl-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H20BrN3O/c1-17-9-11(14)12(16-17)13(18)15-10-7-5-3-2-4-6-8-10/h9-10H,2-8H2,1H3,(H,15,18) |
InChIキー |
XSBHLWICBHVCCR-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2CCCCCCC2)Br |
正規SMILES |
CN1C=C(C(=N1)C(=O)NC2CCCCCCC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279741.png)
![3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279742.png)
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279744.png)
![4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B279745.png)
![{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B279749.png)
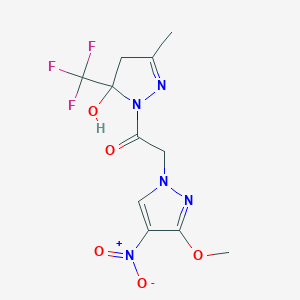

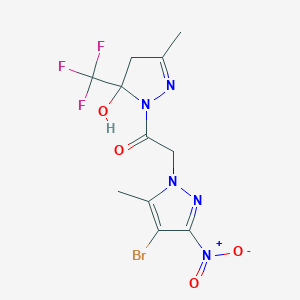
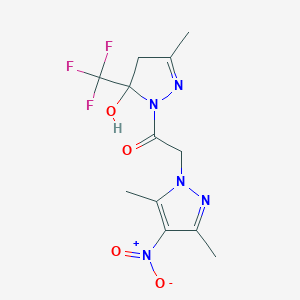
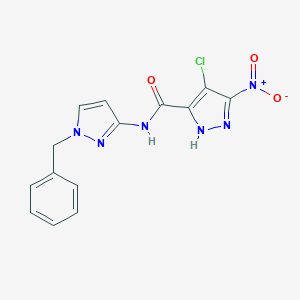
![Ethyl 5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279757.png)
![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)


